molecular formula C8H9NO B1590606 1-óxido de 6,7-dihidro-5H-ciclopenta[b]piridina CAS No. 90685-58-8

1-óxido de 6,7-dihidro-5H-ciclopenta[b]piridina

Número de catálogo: B1590606
Número CAS: 90685-58-8
Peso molecular: 135.16 g/mol
Clave InChI: BSLCBYOXMDACSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a pyridine ring with an oxygen atom attached to the nitrogen in the pyridine ring

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Intermediate in Drug Synthesis:
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is notably used as an intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. This application highlights its importance in pharmaceutical chemistry as it contributes to the development of antibiotics with broad-spectrum activity against bacterial infections.

Oxidation Reactions:
The compound can undergo oxidation reactions to yield various derivatives, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. This transformation is often facilitated by manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as an oxidant, demonstrating high yield and selectivity .

Multicomponent Synthesis:
In organic synthesis, it can be involved in multicomponent reactions that combine multiple reactants to form complex products efficiently. For instance, it can participate in condensation reactions that form various heterocyclic compounds through a series of steps involving different reagents.

Pharmacological Potential:
Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide exhibit notable biological activities. Preliminary studies suggest potential anti-inflammatory effects and interactions with neurotransmitter systems, which may position this compound as a candidate for developing new pharmacological agents .

Mechanisms of Action:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It has been observed to act as an antagonist for calcium channels, suggesting potential implications in muscle contraction and neurotransmission pathways .

Material Science Applications

Development of New Materials:
In addition to its applications in drug synthesis, 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is explored for its potential use in developing new materials. Its unique chemical structure allows for modifications that can lead to materials with desirable properties for various industrial applications.

Case Studies and Research Findings

Several studies have investigated the applications and properties of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide:

  • Cefpirome Synthesis: A study documented the efficient synthesis route for cefpirome using this compound as an intermediate, highlighting its role in combating bacterial infections through clinical trials.
  • Bioconversion Studies: Research involving the bioconversion of pyridine derivatives demonstrated the compound's potential for further transformations into biologically active metabolites using microbial systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide can be compared with other similar compounds such as:

The presence of the oxygen atom in 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide imparts unique chemical properties and reactivity compared to these similar compounds.

Actividad Biológica

6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide is a heterocyclic compound characterized by a fused ring system comprising a cyclopentane ring and a pyridine ring, with an oxygen atom attached to the nitrogen in the pyridine moiety. This unique structure contributes to its diverse biological activities, which are currently under extensive investigation.

  • Molecular Formula: C8_8H9_9NO
  • Molecular Weight: Approximately 135.16 g/mol
  • Structural Features: The compound's fused ring system enhances its reactivity, particularly in oxidation reactions, making it a versatile intermediate in synthetic chemistry.

Biological Activities

Research has identified several notable biological activities associated with 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide and its derivatives:

  • Hypoglycemic Activity:
    • Certain derivatives exhibit significant hypoglycemic effects, indicating potential applications in diabetes management.
  • Anticancer Potential:
    • Variants of this compound have shown promising anticancer properties. For instance, compounds derived from it have been tested against various cancer cell lines, demonstrating growth inhibition (GI50_{50}) values ranging from 0.20 to 2.58 μM .
  • Calcium Channel Antagonism:
    • The compound may act as an antagonist for calcium channels, influencing cellular signaling pathways critical for muscle contraction and neurotransmission. This suggests potential therapeutic implications in neuromuscular disorders.

The precise biochemical pathways and molecular targets of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide remain largely undefined. However, it is hypothesized that the compound interacts with biological systems through oxidation processes and may modulate various signaling pathways involved in cellular functions .

Comparative Analysis

To better understand the biological activity of 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, it is useful to compare it with similar compounds:

Compound NameBiological ActivityGI50_{50} (μM)
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxideAnticancer (various cell lines)0.20 - 2.58
Benzimidazole derivativesAnticancer (NCI human cancer panel)0.49 - 48.0
Other heterocyclesVariable activities across multiple targetsVaries

Case Studies

Several studies have explored the biological implications of this compound:

  • Anticancer Activity Study:
    A study reported that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine exhibited significant cytotoxicity against HeLa and MDA-MB-231 cell lines, with IC50_{50} values of approximately 4.87 μM .
  • Hypoglycemic Effects:
    Research indicated that specific derivatives could lower blood glucose levels effectively in diabetic models, suggesting their utility as therapeutic agents in managing diabetes.

Propiedades

IUPAC Name

1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLCBYOXMDACSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)[N+](=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80522492
Record name 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90685-58-8
Record name 1-Oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80522492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-oxide formation also was performed under the following conditions. To a 6,7-dihydro-5H-[1]pyrindine solution in DCM at 0° C. was added peracetic acid (3 mL, 32% in AcOH), and the reaction was slowly allowed to come to rt and stirred for 12 h. The reaction mixture was diluted with DCM (5 mL) and washed with water, aq NaHCO3, brine, then dried over Na2SO4, filtered and concentrated to afford desired 6,7-dihydro-5H-[1]pyrindine 1-oxide (0.6 g). LCMS (m/z): 136.
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Chloroperoxybenzoic acid (11.6 g, 67.1 mmol) was dissolved in EtOAc (70 mL, 6 ml/g). The reaction mixture was stirred for 10 minutes at room temperature, and then cooled to 0° C. 2,3-cyclopentenopyridine was dissolved in EtoAc (25 ml, 5 mL/g) which was added dropwise to reaction mixture over 15 minutes keeping the temperature constant below 10° C. The reaction mixture was stirred overnight at ambient temperature. The reaction mixture was quenched with Sat. NaHCO3 (50 mL). The organic layer was dried over sodium sulfate and filtered. Acqu layer was extracted with DCM (40 mL) twice. The organic layer was dried over sodium sulfate and filtered. Combined organic layer was concentrated in vacuo and purification of the crude material via Isco (0-5% Methanol/DCM) gave rise to the desired 6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (1.4 g).
Quantity
11.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

N-Oxide Formation. 5 g of 2,5-dimethyl-pyridine and 8.8 g urea-hydrogen peroxide adduct were heated together to 85° C. The mixture melted and was stirred for 18 h at 85° C. It was then cooled to rt and taken up in water-EtOAc and layers separated. The product containing aqueous layer was treated with solid NaCl and concentrated under reduced pressure and back-extracted several times with EtOAc. The back-extracted organic solution was concentrated and the product crystallized. Three crops were collected by filtration for a total of 3.73 g 2,5-dimethyl-pyridine 1-oxide. LCMS (m/z) 124. N-oxide formation also was performed under the following conditions. To a 6,7-dihydro-5H-[1]pyrindine solution in DCM at 0° C. was added peracetic acid (3 mL, 32% in AcOH), and the reaction was slowly allowed to come to rt and stirred for 12 h. The reaction mixture was diluted with DCM (5 mL) and washed with water, aq NaHCO3, brine, then dried over Na2SO4, filtered and concentrated to afford desired 6,7-dihydro-5H-[1]pyrindine 1-oxide (0.6 g). LCMS (m/z): 136.
[Compound]
Name
N-Oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Two
Name
water EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

mCPBA (10.0 g, 44.6 mmol) was added slowly to a mixture of 6,7-dihydro-5H-cyclopenta[b]pyridine (from Aldrich, 5.0 g, 42 mmol) in DCM (50 mL). The reaction mixture was stirred at room temperature for 2 h. The solution was then washed with aq. Na2S2O3 (50 mL) and 1 M NaOH (50 mL). The aqueous layer was extracted with DCM (5×70 mL). The combined organic layers were dried, filtered and concentrated under reduced pressure to give the sub-title compound (4.5 g, 79%). LCMS calc. for C8H10NO (M+H)+: m/z=136.1. Found: 136.2.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 3
Reactant of Route 3
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide
Reactant of Route 4
6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.